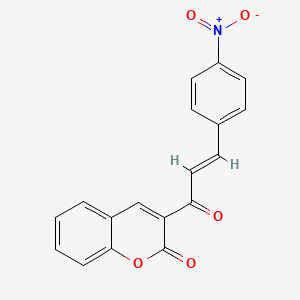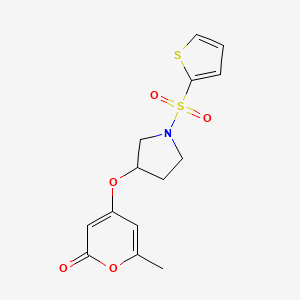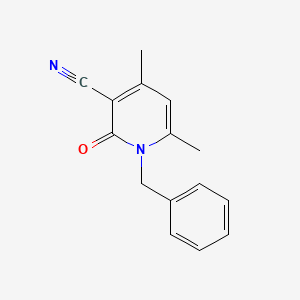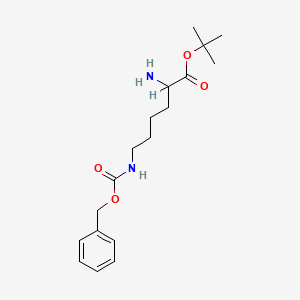
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various chromene derivatives, including those related to (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one, has been explored through different synthetic pathways. One method involves the C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols, leading to high yields of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes . Another approach utilizes the Claisen–Schmidt reaction to synthesize coumarin-based chalcone derivatives, such as (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, by reacting 3-acetylcoumarin with 4-morpholinobenzaldehyde . Additionally, the condensation of substituted 3-formylchromones and 3-acetylcoumarins under acid catalysis conditions has been employed to obtain derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structures of these chromene derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one was established using FTIR, HRESI-MS, and NMR spectroscopy . Quantum-chemical calculations based on density functional theory have also been applied to predict the electron-donating properties of the propenone fragment in these molecules, which is crucial for their potential antiradical activity .
Chemical Reactions Analysis
The chromene derivatives exhibit interesting chemical reactivity. For example, the reduction of the nitro group in 4-(2-hydroxyaryl)-3-nitro-4H-chromenes, with concurrent hydrolysis of the enamine, can yield hybrid amino-acid lactones . The reactions of 3-nitro-2H-chromenes with aminoenones proceed diastereoselectively, leading to various chromanes and, under certain conditions, to 5H-chromeno[3,4-b]pyridines . Similarly, the reaction of 3-nitro-2H-chromenes with 1-morpholinocyclopentene can result in highly diastereoselective synthesis of trisubstituted chromanes .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, of the synthesized chromene derivatives have been determined using standard laboratory equipment . The chemical properties, particularly the antioxidant activity, have been assessed through in vitro studies. The antiradical activity was studied using the DPPH test, and the chelating properties were assessed by the o-phenanthroline method, revealing that some derivatives exhibit significant antiradical activity .
科学的研究の応用
Cytotoxicity in Cancer Research
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one and its derivatives have been investigated for their cytotoxic properties against cancer cells. For instance, Mahdavi et al. (2016) synthesized novel chromenone derivatives with 4-nitrophenoxy phenyl acryloyl moiety, showing cytotoxicity against human breast cancer cell line MDA-MB-231 (Mahdavi et al., 2016).
Antimalarial Potential
Research by Patel et al. (2012) identified the antimalarial potential of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, including (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one. This compound exhibited significant inhibitory potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).
Antioxidant Activity
Shatokhin et al. (2021) explored the synthesis and antioxidant activity of derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, finding that these compounds demonstrated significant antiradical activity (Shatokhin et al., 2021).
Sensor Development
In the development of chemical sensors, Jo et al. (2014) and Gómez et al. (2018) utilized chromen-2-one derivatives for the selective detection of metal ions and sulfite derivatives in various applications, including environmental monitoring and bioimaging (Jo et al., 2014); (Gómez et al., 2018).
Biological Activity Study
Azab et al. (2016) reported the use of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one as a precursor for synthesizing new azole systems with potential biological activities, demonstrating high antimicrobial activity (Azab et al., 2016).
Chemical Synthesis Techniques
Xu et al. (2015) and Alonzi et al. (2014) focused on the synthesis techniques involving (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one derivatives, demonstrating efficient and environmentally friendly methods for producing these compounds (Xu et al., 2015); (Alonzi et al., 2014).
Antimicrobial Investigations
Research into the antimicrobial properties of 4-arylglyoxal-chromene derivatives, including (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one, has shown efficacy against bacteria like Escherichia coli, highlighting their potential in antimicrobial applications (Khaligh, 2017).
特性
IUPAC Name |
3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-16(10-7-12-5-8-14(9-6-12)19(22)23)15-11-13-3-1-2-4-17(13)24-18(15)21/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNRCNXTVYFLC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)



![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)




![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)